molecular formula C11H15BrClNO3S B1374447 2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid hydrochloride CAS No. 1354949-36-2

2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid hydrochloride

Cat. No.: B1374447
CAS No.: 1354949-36-2
M. Wt: 356.66 g/mol
InChI Key: YMWQTDWBOGCSSR-UHFFFAOYSA-N
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Description

2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid hydrochloride is a synthetic organic compound that features a brominated thiophene ring, an oxolane (tetrahydrofuran) moiety, and an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid hydrochloride typically involves multiple steps:

    Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 4-bromothiophene.

    Formation of Amino Acid Derivative: The brominated thiophene is then reacted with glycine or a glycine derivative under basic conditions to form the amino acid derivative.

    Oxolane Introduction: The oxolane moiety is introduced via a nucleophilic substitution reaction, where the amino group of the glycine derivative reacts with an oxolane-containing reagent, such as oxolane-2-carboxaldehyde.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to a hydrogen atom, yielding the parent thiophene compound.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas is a common reducing system.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents under reflux conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: 2-(Thiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.

    Organic Synthesis:

    Biological Studies: It may be used in studies investigating the interactions of thiophene-containing compounds with biological systems, including enzyme inhibition and receptor binding assays.

    Material Science: The compound’s unique structure could be explored for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action of 2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid hydrochloride depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The brominated thiophene ring and the oxolane moiety can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Thiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid: Lacks the bromine atom, potentially altering its reactivity and biological activity.

    2-(4-Chlorothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid hydrochloride: Similar structure but with a chlorine atom instead of bromine, which may affect its chemical properties and interactions.

    2-(4-Methylthiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid hydrochloride: Contains a methyl group instead of bromine, influencing its steric and electronic characteristics.

Uniqueness

The presence of the bromine atom in 2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid hydrochloride makes it unique, as bromine can participate in specific interactions such as halogen bonding, which can be crucial for its biological activity and chemical reactivity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(4-bromothiophen-2-yl)-2-(oxolan-2-ylmethylamino)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3S.ClH/c12-7-4-9(17-6-7)10(11(14)15)13-5-8-2-1-3-16-8;/h4,6,8,10,13H,1-3,5H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWQTDWBOGCSSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(C2=CC(=CS2)Br)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354949-36-2
Record name 2-Thiopheneacetic acid, 4-bromo-α-[[(tetrahydro-2-furanyl)methyl]amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354949-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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